2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol
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Overview
Description
2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol is a complex organic compound with a unique structure that combines a benzothiazole ring with an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of the benzothiazole ring This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketoneFinally, the ethoxyethanol chain is attached via an etherification reaction, using ethylene glycol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, other substituted derivatives.
Scientific Research Applications
2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or marker due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The ethoxyethanol chain can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar structure but with a dimethylamino group instead of a methylamino group.
2-[2-(Ethylamino)ethoxy]ethanol: Contains an ethylamino group instead of a methylamino group.
2-[2-(2-Aminoethoxy)ethoxy]ethanol: Features an aminoethoxy group instead of a methylamino group.
Uniqueness
2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol is unique due to the presence of the benzothiazole ring combined with the ethoxyethanol chain and the methylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
917763-19-0 |
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Molecular Formula |
C18H20N2O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[2-[[2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-yl]oxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H20N2O3S/c1-19-14-4-2-13(3-5-14)18-20-16-7-6-15(12-17(16)24-18)23-11-10-22-9-8-21/h2-7,12,19,21H,8-11H2,1H3 |
InChI Key |
NEEOUBSCMVVROQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OCCOCCO |
Origin of Product |
United States |
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